molecular formula C4H6ClF2N3O B2779609 [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride CAS No. 2418709-86-9

[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride

Cat. No.: B2779609
CAS No.: 2418709-86-9
M. Wt: 185.56
InChI Key: QJCJMJHITQORCA-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C4H5F2N3O·HCl It is a derivative of oxadiazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized oxadiazole compounds .

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O.ClH/c5-3(6)4-8-2(1-7)9-10-4;/h3H,1,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUADGCINLZLIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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